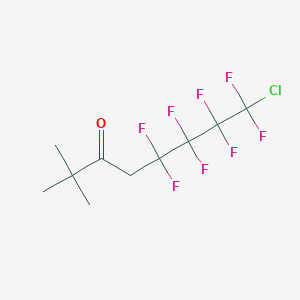![molecular formula C12H8BrClS2 B14309170 1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene CAS No. 110121-12-5](/img/structure/B14309170.png)
1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a disulfanyl group, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene typically involves the reaction of 1-bromo-4-iodobenzene with 4-chlorophenyl disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The disulfanyl group can be oxidized or reduced to form different sulfur-containing compounds.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include more complex aromatic compounds.
Scientific Research Applications
1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene involves its interaction with various molecular targets. The disulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions. The bromine atom can participate in substitution reactions, allowing the compound to form covalent bonds with other molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the disulfanyl group.
4-Bromophenyl disulfide: Contains a disulfanyl group but lacks the chlorophenyl substitution.
1-Bromo-4-iodobenzene: Similar structure but with an iodine atom instead of the disulfanyl group.
Uniqueness
1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene is unique due to the presence of both a bromine atom and a disulfanyl group substituted with a chlorophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110121-12-5 |
|---|---|
Molecular Formula |
C12H8BrClS2 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
1-bromo-4-[(4-chlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H8BrClS2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
XDEXGNCXVCMSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



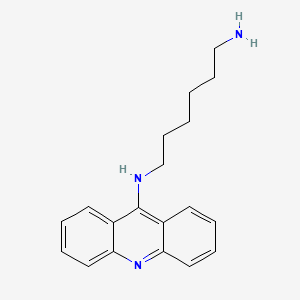
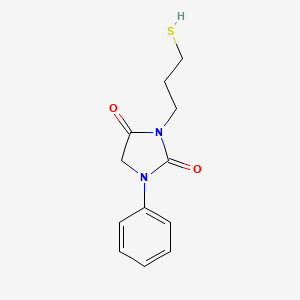
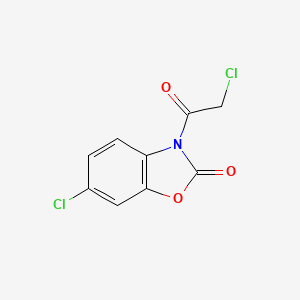
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
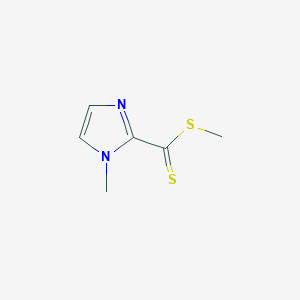

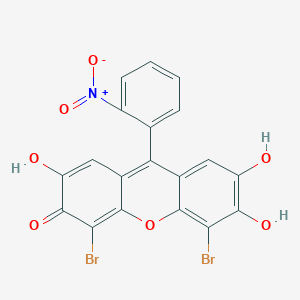
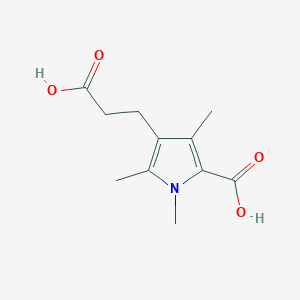
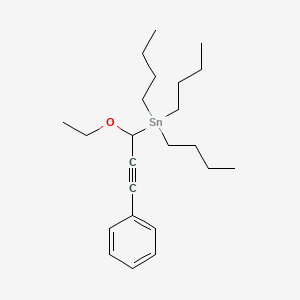
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
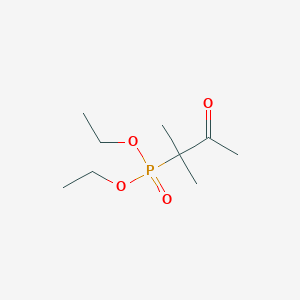
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
